molecular formula C11H15NO2S B12333654 (RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid CAS No. 52616-59-8

(RS)-2-Amino-3-benzylsulfanyl-2-methyl-propionic acid

Cat. No.: B12333654
CAS No.: 52616-59-8
M. Wt: 225.31 g/mol
InChI Key: GPRLUSIRSONVHX-UHFFFAOYSA-N
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Description

DL-Cysteine, 2-methyl-S-(phenylmethyl)- is a synthetic derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a phenylmethyl group attached to the sulfur atom and a methyl group attached to the alpha carbon. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Cysteine, 2-methyl-S-(phenylmethyl)- typically involves the alkylation of cysteine derivatives. One common method includes the reaction of DL-Cysteine with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the phenylmethyl group. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of DL-Cysteine, 2-methyl-S-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

DL-Cysteine, 2-methyl-S-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The phenylmethyl group can be substituted with other alkyl or aryl groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solution.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers.

    Reduction: Regeneration of the free thiol form.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

DL-Cysteine, 2-methyl-S-(phenylmethyl)- is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the study of protein structure and function, particularly in the formation of disulfide bonds.

    Medicine: As a potential therapeutic agent due to its antioxidant properties.

    Industry: In the production of pharmaceuticals and as a precursor in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of DL-Cysteine, 2-methyl-S-(phenylmethyl)- involves its ability to interact with various molecular targets through its thiol group. This interaction can lead to the formation of disulfide bonds, which play a crucial role in protein folding and stability. Additionally, the compound can act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteine, 2-methyl-S-(phenylmethyl)-
  • DL-Cysteine
  • L-Cysteine

Uniqueness

DL-Cysteine, 2-methyl-S-(phenylmethyl)- is unique due to the presence of both a phenylmethyl group and a methyl group, which confer distinct chemical properties compared to other cysteine derivatives. These modifications can enhance its reactivity and stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-amino-3-benzylsulfanyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-11(12,10(13)14)8-15-7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRLUSIRSONVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC1=CC=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52616-59-8
Record name NSC240400
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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